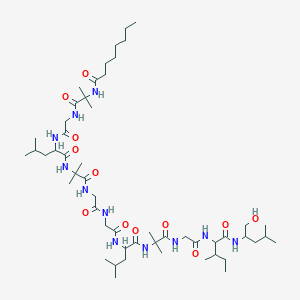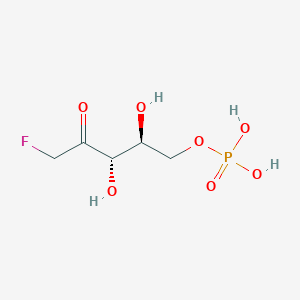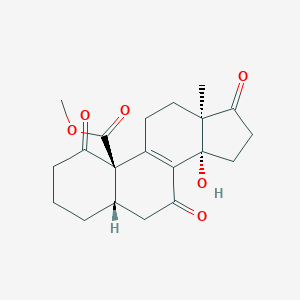
Trichogin A IV
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trichogin A IV is a cyclic peptide that belongs to the trichogin family of antimicrobial peptides. It was first isolated from the skin secretion of the frog, Hyla punctata, in 1993. Since then, trichogin A IV has gained attention from the scientific community due to its potent antimicrobial activity against a wide range of bacteria and fungi.
Scientific Research Applications
Identification and Structure Analysis
- Identification of Trichogin A IV : Trichogin A IV, also known as GA IV, is identified as the main component of the natural trichogin mixture extracted from the fungus Trichoderma longibrachiatum. It was isolated through reversed-phase HPLC, and its amino acid sequence was elucidated using FAB mass spectrometry and high-field NMR (Auvin-Guette et al., 1992).
Membrane Activity Mechanism
- Two-State Transition Mechanism : Trichogin GA IV shows a two-state transition mechanism controlled by peptide concentration in model membranes. At low concentrations, it lies close to the region of polar headgroups, while at higher concentrations, it becomes deeply buried into the bilayer, causing membrane leakage (Mazzuca et al., 2005).
- Effect of Nα-Acyl Chain Length : The membrane-modifying properties of Trichogin GA IV and its analogs are influenced by the length of the Nα-acyl chain. A minimum of six carbon atoms in the acyl moiety is required for significant membrane-modifying activity (Toniolo et al., 1996).
Orientation and Interaction with Membranes
- Orientation and Immersion Depth : Trichogin GA IV aligns parallel to membrane surfaces, with its hydrophobic face oriented toward the membrane interior. This suggests a carpet-like mechanism for membrane permeability modification (Monaco et al., 1999).
- Interactions with Cholesterol : The role of cholesterol in the biological selectivity of Trichogin GA IV has been studied, revealing how cholesterol influences peptide penetration and formation of water channels in the membrane (Syryamina et al., 2012).
Structural Dynamics and Assembly
- Helix–Turn–Helix Structure Formation : Trichogin GA IV has been used as a model to study the formation of helix–turn–helix structures in membrane-active peptides, providing insights into protein folding mechanisms (Venanzi et al., 2006).
- Ion Channel Formation : Electrophysiology studies show that Trichogin GA IV forms channels in lipid membranes, providing insights into its pore-forming mechanism (Iftemi et al., 2014).
Peptide-Membrane Interactions
- Interaction with Phospholipid Membranes : The interaction of Trichogin GA IV with phospholipid bilayers has been extensively studied, revealing insights into how the peptide affects membrane curvature and induces vesicle leakage (Epand et al., 1999).
Applications in Bioimaging and Bioanalytical Assays
- Binding Properties with Tb(III) Ions : Trichogin GA IV exhibits high binding affinity to Tb(III) ions, suggesting potential applications in bioimaging and bioanalytical assays (Gatto et al., 2018).
properties
CAS RN |
138531-93-8 |
|---|---|
Product Name |
Trichogin A IV |
Molecular Formula |
C52H95N11O12 |
Molecular Weight |
1066.4 g/mol |
IUPAC Name |
N-[1-[[2-[[1-[[1-[[2-[[2-[[1-[[1-[[2-[[1-[(1-hydroxy-4-methylpentan-2-yl)amino]-3-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-2-methyl-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-2-methyl-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-2-methyl-1-oxopropan-2-yl]octanamide |
InChI |
InChI=1S/C52H95N11O12/c1-16-18-19-20-21-22-38(65)61-50(10,11)47(73)55-28-41(68)59-37(25-33(7)8)45(71)62-51(12,13)48(74)54-26-39(66)53-27-40(67)58-36(24-32(5)6)44(70)63-52(14,15)49(75)56-29-42(69)60-43(34(9)17-2)46(72)57-35(30-64)23-31(3)4/h31-37,43,64H,16-30H2,1-15H3,(H,53,66)(H,54,74)(H,55,73)(H,56,75)(H,57,72)(H,58,67)(H,59,68)(H,60,69)(H,61,65)(H,62,71)(H,63,70) |
InChI Key |
LZAAXJCEERCDPT-UHFFFAOYSA-N |
SMILES |
CCCCCCCC(=O)NC(C)(C)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(C)(C)C(=O)NCC(=O)NCC(=O)NC(CC(C)C)C(=O)NC(C)(C)C(=O)NCC(=O)NC(C(C)CC)C(=O)NC(CC(C)C)CO |
Canonical SMILES |
CCCCCCCC(=O)NC(C)(C)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(C)(C)C(=O)NCC(=O)NCC(=O)NC(CC(C)C)C(=O)NC(C)(C)C(=O)NCC(=O)NC(C(C)CC)C(=O)NC(CC(C)C)CO |
sequence |
XGLXGGLXGXL |
synonyms |
trichogen A IV trichogin A IV |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]thiophene-2-carboxamide](/img/structure/B237499.png)
![N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-2-phenoxyacetamide](/img/structure/B237501.png)
![N-[2-(difluoromethoxy)phenyl]-N'-(4-fluorobenzoyl)thiourea](/img/structure/B237504.png)


![1-[(2R,5S)-3-azido-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B237527.png)
![N-{4-[4-(4-Chlorobenzoyl)piperazin-1-YL]phenyl}-2-phenylacetamide](/img/structure/B237539.png)
![3-chloro-4-ethoxy-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B237540.png)
![N-{4-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-3-fluorobenzamide](/img/structure/B237543.png)

![3-[(4-Tert-butylphenyl)methyl]piperidine](/img/structure/B237560.png)
![N-(4-{4-[(4-chlorophenyl)carbonyl]piperazin-1-yl}phenyl)furan-2-carboxamide](/img/structure/B237563.png)
![4-methoxy-N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide](/img/structure/B237565.png)